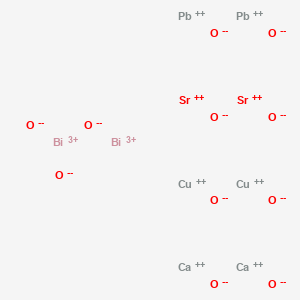
4-Hydroxy-5-isopropylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-isopropylpiperidin-2-one, also known as hydroxypiperidine or HPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HPP is a piperidinone derivative that is widely used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Applications De Recherche Scientifique
HPP has a wide range of scientific research applications, including its use as a building block in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. HPP has been used in the synthesis of compounds with antiviral, antibacterial, and anticancer activities. HPP has also been used in the synthesis of compounds with insecticidal and herbicidal activities.
Mécanisme D'action
The mechanism of action of HPP is not well understood, but it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. HPP has also been shown to inhibit the growth of various cancer cell lines, although the exact mechanism of action is not clear.
Biochemical and Physiological Effects
HPP has been shown to have various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase and butyrylcholinesterase. HPP has also been shown to inhibit the growth of various cancer cell lines, although the exact mechanism of action is not clear. In addition, HPP has been shown to have insecticidal and herbicidal activities.
Avantages Et Limitations Des Expériences En Laboratoire
HPP has several advantages for use in lab experiments, including its ease of synthesis and its wide range of applications. However, HPP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on HPP, including its use in the synthesis of novel compounds with potential therapeutic applications. HPP could also be used in the development of new insecticides and herbicides. Further research is needed to fully understand the mechanism of action of HPP and its potential applications in scientific research.
Conclusion
In conclusion, HPP is a chemical compound with a wide range of scientific research applications. HPP can be synthesized using various methods, including the Mannich reaction, and has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. HPP has several advantages for use in lab experiments, including its ease of synthesis and its wide range of applications. However, further research is needed to fully understand the mechanism of action of HPP and its potential applications in scientific research.
Méthodes De Synthèse
HPP can be synthesized using various methods, including the Mannich reaction, the reductive amination of 4-hydroxy-2-cyclopentenone, and the hydrolysis of 4-hydroxy-5-isopropylpiperidin-2-yl acetate. The most commonly used method for synthesizing HPP is the Mannich reaction, which involves the condensation of formaldehyde, isopropylamine, and 4-hydroxy-2-cyclopentenone.
Propriétés
IUPAC Name |
4-hydroxy-5-propan-2-ylpiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-4-9-8(11)3-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIMEQYOGHEXCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(=O)CC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857523 |
Source


|
| Record name | 4-Hydroxy-5-(propan-2-yl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117713-48-1 |
Source


|
| Record name | 4-Hydroxy-5-(propan-2-yl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B571293.png)


![(5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one](/img/structure/B571308.png)




